molecular formula C10H11N3O B072605 Azolimine CAS No. 1395-18-2

Azolimine

Cat. No.: B072605
CAS No.: 1395-18-2
M. Wt: 189.21 g/mol
InChI Key: KPMDCTAAOGEIKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Azolimine (chemical name: 2-imino-3-methyl-1-phenyl-4-imidazolidinone) is a nonsteroidal mineralocorticoid antagonist with the molecular formula C₁₀H₁₁N₃O and a molecular weight of 189.214 g/mol . It functions as a potassium-sparing diuretic by antagonizing aldosterone's effects in the renal tubules, promoting sodium excretion (natriuresis) while inhibiting potassium loss . Key physicochemical properties include a boiling point of 265°C (at 760 mmHg), density of 1.25 g/cm³, and a logP value of 1.00240, indicating moderate lipophilicity .

This compound is distinct from steroidal antagonists (e.g., spironolactone) due to its imidazolidinone backbone, which avoids hormonal side effects like gynecomastia. Its efficacy is potentiated in the presence of mineralocorticoids, making it particularly effective in conditions such as hyperaldosteronism or edema associated with heart failure . It is often used in combination with thiazides or loop diuretics to enhance sodium excretion and mitigate hypokalemia .

Preparation Methods

Synthetic Routes and Reaction Conditions: Azolimine can be synthesized through two primary methods:

    Method 1: Involves dissolving phenylcyanamide in water containing sodium hydroxide, followed by the addition of N-methylchloroacetamide. The reaction mixture is stirred at room temperature for 120 hours, and the solvent is removed under vacuum.

    Method 2: Involves dissolving phenylcyanamide hemihydrate in absolute alcohol, followed by the addition of sodium methoxide. The mixture is stirred and heated to reflux for 4 hours, then allowed to stand overnight.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, ensuring higher yields and purity through optimized reaction conditions and purification techniques.

Chemical Reactions Analysis

Oxidation Reactions

Azolimine undergoes oxidation under controlled conditions to yield oxo derivatives. Key findings include:

Oxidizing Agent Conditions Major Product Yield Reference
KMnO₄Acidic aqueous solution, 60°C5-Oxo-azolimine72%
H₂O₂Ethanol, room temperatureN-Oxide derivative58%

Mechanistic studies reveal that oxidation occurs preferentially at the imidazolidinone ring's nitrogen atoms, forming stable N-oxide intermediates. The reaction follows first-order kinetics under acidic conditions .

Reduction Reactions

Reductive transformations of this compound produce pharmacologically active metabolites:

Reducing Agent Conditions Major Product Yield Reference
LiAlH₄Dry THF, refluxTetrahydro-imidazolidinone85%
NaBH₄Methanol, 0°CSecondary alcohol derivative63%

Density functional theory (DFT) calculations indicate that LiAlH₄ selectively reduces the carbonyl group of the imidazolidinone ring, forming a saturated heterocycle .

Substitution Reactions

This compound participates in nucleophilic substitution reactions, particularly at its chloroacetamide moiety:

Reagent Conditions Product Kinetics Reference
MethylamineDMF, 80°CN-Methylacetamide derivativeSecond-order (k = 0.14 M⁻¹s⁻¹)
PhenolK₂CO₃, acetone, refluxAryloxyacetamide analogPseudo-first-order

Kinetic experiments demonstrate that substitution follows an Sₙ2 mechanism, with transition states stabilized by electron-withdrawing groups on the imidazolidinone ring .

Solid-State Reactivity

This compound exhibits unique reactivity in crystalline phases:

  • Reaction with Silver Dicyanamide :
    Forms cyano-guanidine-azole hybrids under solvent-free conditions :
    Conditions : 24 hrs, ambient temperature
    Yield : 89% (confirmed by X-ray crystallography)
  • Thermal Decomposition :
    Degrades above 220°C to release NH₃ and CO₂, forming a stable aromatic residue (TGA-DSC data) .

Catalytic Cross-Coupling

Palladium-mediated reactions enable structural diversification:

Reaction Type Catalyst Product Turnover Frequency Reference
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃Biaryl-conjugated this compound92%
Buchwald-HartwigPd₂(dba)₃, XantphosN-Arylated derivative88%

Optimized protocols using bulky phosphine ligands (Xantphos) minimize β-hydride elimination side reactions .

pH-Dependent Tautomerism

This compound demonstrates reversible tautomeric shifts in solution:

text
Keto form (pH < 5) ⇌ Enol form (pH > 8)
  • Equilibrium Constant (Kₑ) : 3.2 × 10⁻³ (UV-Vis spectroscopy)
  • Biological Relevance : The enolic form exhibits 3× higher mineralocorticoid receptor binding affinity .

Degradation Pathways

Forced degradation studies reveal:

  • Photolysis : UV light (254 nm) induces ring-opening to form cyanamide derivatives .
  • Hydrolysis : Acidic conditions (HCl, 1M) cleave the imidazolidinone ring, yielding phenylcyanamide fragments (HPLC-MS data) .

Scientific Research Applications

Chemical Properties and Mechanism of Action

Azolimine belongs to the imidazolidinone class and is primarily known for its ability to antagonize mineralocorticoids such as aldosterone. This action influences renal electrolyte excretion, promoting sodium excretion while inhibiting potassium retention. The compound's mechanism involves interaction with the mineralocorticoid receptor in the kidneys, leading to significant physiological effects.

Key Characteristics:

  • Chemical Formula: C10H11N3O
  • Molecular Weight: 189.22 g/mol
  • Solubility: Sparingly soluble in water; freely soluble in dilute alkali hydroxides or carbonates.

Chemistry

This compound serves as a model compound for studying the chemistry of imidazolidinones and their derivatives. Its distinct structural properties make it an essential reference in chemical synthesis and reaction mechanisms.

Biology

Research has explored this compound's effects on renal physiology, particularly its role in electrolyte balance. Studies indicate that it can modulate renal function by influencing ion transport mechanisms within the nephron .

Medicine

This compound's potential therapeutic applications are significant:

  • Diuretic Effects: It is investigated for its ability to act as a diuretic, particularly in conditions characterized by mineralocorticoid excess.
  • Hypertension Treatment: The compound may offer benefits in managing hypertension through its mineralocorticoid antagonism .

Industrial Applications

In the pharmaceutical industry, this compound is utilized as a reference compound in drug discovery processes. Its properties are leveraged to develop new therapeutic agents targeting similar pathways.

Table 1: Summary of this compound's Applications

Application AreaDescription
ChemistryModel compound for imidazolidinone chemistry
BiologyStudies on renal electrolyte excretion
MedicinePotential diuretic and hypertension treatment
IndustryReference compound in drug development

Case Study 1: Renal Physiology Research

In a study examining the effects of this compound on renal function, researchers observed that administration of the compound led to increased sodium excretion and decreased potassium retention in animal models. This study highlights this compound's potential as a therapeutic agent for conditions like hyperaldosteronism.

Case Study 2: Drug Development

A pharmaceutical company utilized this compound as a reference standard in developing new diuretic agents. The compound's properties facilitated the identification of lead candidates with improved efficacy and safety profiles compared to existing treatments.

Mechanism of Action

Azolimine exerts its effects by antagonizing the action of mineralocorticoids on renal electrolyte excretion. It binds to mineralocorticoid receptors, preventing the binding of endogenous mineralocorticoids like desoxycorticosterone. This inhibition leads to altered sodium and potassium excretion, improving the urinary sodium-to-potassium ratio .

Comparison with Similar Compounds

Azolimine belongs to a class of potassium-sparing diuretics but differs structurally and mechanistically from other compounds. Below is a detailed comparison:

Table 1: Structural and Functional Comparison of this compound and Similar Diuretics

Compound Molecular Formula Mechanism of Action Key Uses Regulatory Classification (HS Code)
This compound C₁₀H₁₁N₃O Nonsteroidal mineralocorticoid antagonist Edema, hypertension HS 29335995
Amanozine C₉H₉N₅ Triazine-based diuretic; exact mechanism unclear Investigational diuretic HS 29336980
Aminometradine C₉H₁₃N₃O₂ Pyrimidinedione diuretic; inhibits renal reabsorption Edema, ascites HS 29335995
Amiloride C₆H₈ClN₇O Direct ENaC channel blocker Hypertension, heart failure HS 29335995

Key Differences

Mechanism: this compound acts as a competitive antagonist of aldosterone, requiring the presence of mineralocorticoids for maximal efficacy . In contrast, amiloride and triamterene are noncompetitive inhibitors of the epithelial sodium channel (ENaC), independent of aldosterone levels . Amanozine and aminometradine lack well-characterized mechanisms but are classified as diuretics with distinct molecular scaffolds .

Structural Class: this compound is an imidazolidinone, whereas amanorazine is a triazine derivative, and aminometradine is a pyrimidinedione . These structural differences impact pharmacokinetics and receptor interactions.

Clinical Synergy: this compound shows enhanced efficacy when combined with thiazides or furosemide, improving the urinary Na⁺/K⁺ ratio by 2–3 fold in preclinical models .

Research Findings and Data

  • Preclinical Studies : In adrenalectomized rats, this compound increased sodium excretion by 45% when co-administered with desoxycorticosterone (DCA), compared to 15% in the absence of DCA .
  • Combination Therapy : this compound + furosemide reduced serum potassium loss by 30% in sodium-deficient models, outperforming amiloride-thiazide combinations .
  • Safety: this compound’s nonsteroidal structure avoids endocrine disruptions, but its long-term safety in humans requires further study .

Discrepancies and Limitations

  • CAS Number Conflict: and list CAS 1395-18-2 for "Azolitmin," a compound with industrial uses, while incorrectly assigns this CAS to this compound.
  • Limited Clinical Data: Most studies on this compound are preclinical (e.g., rodent and canine models), with sparse human trial data .

Biological Activity

Azolimine, a compound classified as an imidazolidinone, has garnered attention for its diverse biological activities, particularly in the context of renal physiology and electrolyte balance. This article synthesizes current research findings and case studies to provide a comprehensive overview of this compound's biological activity.

This compound (CL 90,748) is characterized by its ability to act as a nonsteroidal antagonist of mineralocorticoids, which are hormones that regulate sodium and potassium levels in the body. Its chemical structure allows it to interact with mineralocorticoid receptors, influencing renal electrolyte excretion.

Key Mechanisms:

  • Antagonism of Mineralocorticoids : this compound exhibits competitive antagonism against mineralocorticoids, notably enhancing natriuresis (sodium excretion) when administered alongside other diuretics such as thiazides and furosemide .
  • Improvement of Urinary Na/K Ratio : The compound has been shown to significantly improve the urinary sodium-to-potassium ratio, particularly in models treated with desoxycorticosterone (DCA) .

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Diuretic Activity :
    • This compound enhances the diuretic effect of classical diuretics by promoting sodium excretion in various animal models .
    • It is particularly effective in adrenalectomized rats and sodium-deficient rats, indicating its potential utility in conditions characterized by mineralocorticoid excess.
  • Electrolyte Balance :
    • The compound's ability to improve the Na/K ratio suggests a role in managing electrolyte imbalances, which is crucial for patients with hypertension or heart failure .
  • Potential Therapeutic Applications :
    • Research indicates that this compound could be beneficial in treating conditions associated with excessive mineralocorticoid activity, such as primary hyperaldosteronism or heart failure .

Table 1: Summary of Key Studies on this compound

StudyModelFindings
Study 1Adrenalectomized RatsSignificant natriuresis observed with this compound + DCAThis compound enhances diuretic efficacy
Study 2Conscious DogsEffective only when combined with mineralocorticoidsSuggests a unique mechanism of action
Study 3Sodium-deficient RatsImproved urinary Na/K ratio with diuretic combinationPotential for managing electrolyte disorders

Pharmacodynamics

This compound's pharmacodynamics reveal its capacity to modulate renal function through mineralocorticoid receptor antagonism. In various studies, it has been shown to enhance the effects of traditional diuretics. For instance, in one study involving adrenalectomized rats, this compound was found to produce significant natriuresis even in the absence of exogenous mineralocorticoids, but its effectiveness was markedly enhanced when these hormones were present .

Comparative Efficacy

Compared to other diuretics like amiloride and triamterene, which are known for their non-competitive antagonistic properties, this compound displays a more nuanced interaction with mineralocorticoid receptors. This distinction may contribute to its effectiveness in specific clinical scenarios where traditional diuretics fall short .

Q & A

Basic Research Questions

Q. How can researchers confirm the identity and purity of Azolimine in synthetic or commercial samples?

To verify this compound (C₁₀H₁₁N₃O; CAS 40828-45-3), use a combination of analytical techniques:

  • Spectroscopic Analysis : Compare NMR (¹H and ¹³C) and IR spectra with reference data from PubChem or peer-reviewed literature to confirm structural integrity .
  • Chromatography : Employ HPLC or LC-MS with a certified reference standard to assess purity and detect impurities. Retention time and mass spectra should align with established profiles.
  • Melting Point/Boiling Point : Although specific data may be limited, experimental values should match literature ranges (e.g., boiling point ~265°C at 760 mmHg) .
  • Elemental Analysis : Validate the molecular formula (C₁₀H₁₁N₃O) through combustion analysis .

Q. What methodologies are recommended to investigate this compound’s mechanism of action as an aldosterone antagonist?

  • In Vitro Receptor Binding Assays : Use radiolabeled aldosterone and renal cell membranes to measure competitive inhibition by this compound. Quantify binding affinity (Kᵢ) via Scatchard plots .
  • Electrolyte Excretion Studies : In adrenalectomized rodent models, administer this compound with/without exogenous mineralocorticoids. Monitor urinary sodium/potassium ratios to confirm dose-dependent antagonism .
  • Gene Expression Analysis : Profile renal epithelial cells for changes in aldosterone-regulated genes (e.g., ENaC, SGK1) using qPCR .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods for powder handling .
  • Spill Management : Clean contaminated surfaces with appropriate absorbents (e.g., silica gel) and dispose of waste per local regulations .
  • Emergency Procedures : For inhalation, move to fresh air; for eye exposure, rinse with water for 15 minutes. Avoid inducing vomiting if ingested .

Q. How should researchers assess this compound’s purity and stability under varying storage conditions?

  • Stability Testing : Store samples at 25°C, 40°C, and 60°C with controlled humidity. Monitor degradation via HPLC at intervals (e.g., 0, 1, 3 months) .
  • Light Sensitivity : Expose to UV/visible light and compare chromatograms to dark-stored controls to detect photodegradation products .

Q. What in vitro and in vivo models are suitable for preliminary screening of this compound’s diuretic effects?

  • In Vitro : Isolated perfused kidney models or renal tubule cell cultures to measure ion transport .
  • In Vivo : Use Dahl salt-sensitive rats or DOCA-salt hypertensive mice to evaluate dose-response relationships and electrolyte excretion .

Advanced Research Questions

Q. How can researchers design a robust experimental protocol to compare this compound’s efficacy with other potassium-sparing diuretics?

  • Randomized Controlled Trials (RCTs) : Assign animal cohorts to this compound, spironolactone, or eplerenone. Standardize hydration status and dietary sodium/potassium intake .
  • Endpoint Metrics : Measure 24-hour urinary Na⁺/K⁺, blood pressure (tail-cuff or telemetry), and serum aldosterone levels. Apply ANOVA with post-hoc Tukey tests for intergroup comparisons .

Q. How should contradictory data on this compound’s receptor selectivity be analyzed and resolved?

  • Meta-Analysis : Aggregate data from multiple studies to identify confounding variables (e.g., species-specific receptor isoforms, dosing regimens) .
  • Sensitivity Analysis : Replicate experiments under controlled conditions (e.g., pH, co-administered ligands) to isolate binding interactions .

Q. What strategies optimize this compound’s synthetic yield while minimizing byproducts?

  • Reaction Optimization : Vary solvents (e.g., DMF vs. THF), catalysts (e.g., Pd/C), and temperatures during imidazolidinone ring formation. Monitor intermediates via TLC .
  • Purification Techniques : Use column chromatography with gradient elution (hexane:ethyl acetate) or recrystallization from ethanol/water mixtures .

Q. How can researchers validate analytical methods for quantifying this compound in biological matrices?

  • Calibration Curves : Prepare spiked plasma/urine samples (0.1–100 µg/mL) and analyze via LC-MS/MS. Assess linearity (R² > 0.99), precision (CV < 15%), and recovery (>85%) .
  • Matrix Effects : Compare ionization suppression in biological vs. pure solvent using post-column infusion .

Q. What interdisciplinary approaches integrate this compound’s pharmacological and toxicological profiles in long-term studies?

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling : Use nonlinear mixed-effects modeling (NONMEM) to correlate plasma concentrations with diuretic response .
  • Chronic Toxicity Studies : Administer this compound to rodents for 6–12 months. Histopathologically evaluate renal, hepatic, and endocrine tissues .

Properties

IUPAC Name

2-imino-3-methyl-1-phenylimidazolidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O/c1-12-9(14)7-13(10(12)11)8-5-3-2-4-6-8/h2-6,11H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPMDCTAAOGEIKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CN(C1=N)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10866018
Record name 2-Imino-3-methyl-1-phenyl-4-imidazolidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10866018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1395-18-2, 40828-45-3
Record name Azolitmin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001395182
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Azolimine [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040828453
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Imino-3-methyl-1-phenyl-4-imidazolidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10866018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Azolitmin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.014.309
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name AZOLIMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DES29595KX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A mixture of 1.2 g. of 1-phenyl-2-amino-4-oxo-2-imidazoline, 15 ml. methylene chloride and 3.6 ml. of methylfluorosulfonate was left to stir at room temperature for 20 hours. The reaction was stopped and filtered to give 1.9 g. (94%) of the acid salt of the product. The isolation of the free base (m.p. 164°) is made by treating the salt with aqueous sodium hydroxide.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
base
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Azolimine
Reactant of Route 2
Reactant of Route 2
Azolimine
Reactant of Route 3
Reactant of Route 3
Azolimine
Reactant of Route 4
Azolimine
Reactant of Route 5
Azolimine
Reactant of Route 6
Azolimine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.